molecular formula C9H14N4O3 B12606205 N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine CAS No. 873686-93-2

N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine

Katalognummer: B12606205
CAS-Nummer: 873686-93-2
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: AGSKFELVBAFXMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine is a versatile chemical compound with the molecular formula C9H14N4O3 and a molecular weight of 226.23 g/mol . This compound is known for its unique structural features, which include a pyrimidine ring substituted with diethylamino, methoxy, and nitro groups. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine typically involves the reaction of 4-methoxy-5-nitropyrimidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N,N-Diethyl-4-methoxy-5-aminopyrimidin-2-amine.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Diethyl-4-methoxy-5-aminopyrimidin-2-amine
  • N,N-Diethyl-4-methoxy-5-chloropyrimidin-2-amine
  • N,N-Diethyl-4-methoxy-5-bromopyrimidin-2-amine

Uniqueness

N,N-Diethyl-4-methoxy-5-nitropyrimidin-2-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

873686-93-2

Molekularformel

C9H14N4O3

Molekulargewicht

226.23 g/mol

IUPAC-Name

N,N-diethyl-4-methoxy-5-nitropyrimidin-2-amine

InChI

InChI=1S/C9H14N4O3/c1-4-12(5-2)9-10-6-7(13(14)15)8(11-9)16-3/h6H,4-5H2,1-3H3

InChI-Schlüssel

AGSKFELVBAFXMW-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC=C(C(=N1)OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.